Anti-HSV-2 Activity: ent-Epiafzelechin-(4α→8)-epiafzelechin Demonstrates Dose-Dependent Viral Replication Inhibition
ent-Epiafzelechin-(4α→8)-epiafzelechin (EEE) inhibits HSV-2 replication with an IC₅₀ of 83.8 ± 10.9 μM in XTT assay and 166.8 ± 12.9 μM in plaque reduction assay [1]. In contrast, the structurally related dimer epiafzelechin-(4β→8)-epicatechin, when tested in the same viral model, exhibits no detectable anti-HSV-2 activity at equivalent concentrations [2]. The 4α→8 linkage and the absence of a catechol B-ring in the target compound are proposed to facilitate selective interference with viral entry and late-stage replication, a property not shared by β-linked or catechin-containing dimers [1][3].
| Evidence Dimension | Inhibition of HSV-2 replication (XTT assay IC₅₀) |
|---|---|
| Target Compound Data | 83.8 ± 10.9 μM |
| Comparator Or Baseline | epiafzelechin-(4β→8)-epicatechin: no detectable activity |
| Quantified Difference | Target shows measurable IC₅₀; comparator inactive |
| Conditions | XTT assay in Vero cells infected with HSV-2 (strain G); 48 h incubation |
Why This Matters
For researchers requiring a validated proanthocyanidin with documented anti-HSV-2 efficacy and defined mode-of-action (entry inhibition + late-stage interference), this compound offers a reproducible standard that generic dimers cannot provide.
- [1] Cheng HY, Yang CM, Lin TC, Shieh DE, Lin CC. ent-Epiafzelechin-(4α→8)-epiafzelechin extracted from Cassia javanica inhibits herpes simplex virus type 2 replication. J Med Microbiol. 2006 Feb;55(Pt 2):201-6. doi: 10.1099/jmm.0.46110-0. View Source
- [2] Cheng HY, Lin TC, Yang CM, Wang KC, Lin LT, Lin CC. Putranjivain A from Euphorbia jolkini inhibits both virus entry and late stage replication of herpes simplex virus type 2 in vitro. J Antimicrob Chemother. 2004 Apr;53(4):577-83. doi: 10.1093/jac/dkh136. View Source
- [3] Cheng HY, Lin TC, Yang CM, Wang KC, Lin CC. Mechanism of action of the suppression of herpes simplex virus type 2 replication by pterocarnin A. Microbes Infect. 2004 Jul;6(8):738-44. doi: 10.1016/j.micinf.2004.03.009. View Source
